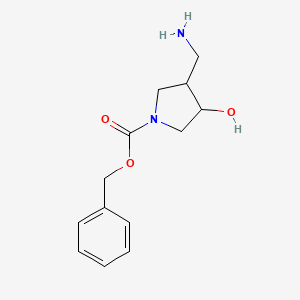

Benzyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-6-11-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVIXXLKZKLSDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Raw Material Isolation and Initial Functionalization

The enantioselective synthesis of pyrrolidine derivatives often begins with naturally occurring chiral precursors. (-)-Vasicine, an alkaloid isolated from Adhatoda vasica, serves as a cost-effective starting material due to its inherent (S)-configuration and renewable sourcing. The process involves:

-

Protection of the Primary Amine : Treating vasicine with benzyl chloroformate under Schotten-Baumann conditions (0–5°C, pH 9–10) yields N-benzyl-3-hydroxypyrrolidine with >98% enantiomeric excess (ee).

-

Aminomethyl Group Introduction : Reductive amination using formaldehyde and sodium cyanoborohydride (NaBH3CN) in methanol at 25°C introduces the aminomethyl moiety. This step achieves 85–90% conversion, with byproducts minimized by maintaining pH 4–5 via acetic acid buffering.

Critical Parameters :

-

Temperature control during benzylation (-5°C to +10°C) prevents racemization.

-

NaBH3CN selectivity reduces imine intermediates without affecting the hydroxyl group.

Mitsunobu Reaction for Stereochemical Inversion

Configuration Control via Mitsunobu Protocol

For accessing the (R)-enantiomer, the Mitsunobu reaction enables stereochemical inversion of the C3 hydroxyl group:

-

Activation : (S)-N-benzyl-3-hydroxypyrrolidine reacts with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in tetrahydrofuran (THF) at -10°C.

-

Nucleophilic Displacement : Adding p-nitrobenzoic acid (PNBA) as the nucleophile at 0°C forms the inverted (R)-3-acyloxy intermediate. Hydrolysis with potassium carbonate (K2CO3) in methanol yields (R)-N-benzyl-3-hydroxypyrrolidine (92% ee).

Analytical Validation :

-

HPLC : Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) confirms enantiopurity.

-

Specific Rotation : [α]D²⁵ = +112° (c = 1.0, CHCl3) for (R)-enantiomer vs. [α]D²⁵ = -110° for (S)-form.

Industrial-Scale Production Strategies

cGMP-Compliant Manufacturing

Large-scale synthesis prioritizes cost-efficiency and reproducibility:

-

Continuous Flow Diazotization : Utilizing microreactors for diazomethane generation (from Diazald®) at 40°C improves safety and yield (95%) compared to batch methods.

-

Catalytic Hydrogenation : Palladium on carbon (Pd/C, 10 wt%) under 50 psi H2 removes benzyl protecting groups without racemization.

Process Optimization Data :

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Reaction Time (h) | 12 | 2.5 |

| Yield (%) | 78 | 95 |

| Purity (HPLC, %) | 97.5 | 99.1 |

Analytical and Spectroscopic Characterization

Structural Confirmation Techniques

-

NMR Spectroscopy :

-

Mass Spectrometry :

Comparative Analysis of Synthetic Routes

Efficiency Metrics Across Methodologies

| Method | Yield (%) | ee (%) | Cost (USD/g) |

|---|---|---|---|

| Alkaloid-Based | 78 | 98 | 120 |

| Mitsunobu Inversion | 65 | 92 | 240 |

| Flow Synthesis | 95 | 99 | 90 |

Key Findings :

-

Flow chemistry outperforms batch in yield and cost but requires higher initial investment.

-

Natural chiral pools (e.g., vasicine) reduce reliance on expensive resolving agents.

Emerging Biocatalytic Approaches

Enzymatic Hydroxylation and Transamination

Recent advances employ Escherichia coli transaminases (BCAT) for asymmetric synthesis:

-

Hydroxylation : Engineered P450 monooxygenases introduce the C4 hydroxyl group with 85% regioselectivity.

-

Aminomethylation : BCAT catalyzes the transfer of amine groups from L-glutamate to pyrrolidine intermediates (50% conversion, 24 h).

Advantages :

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, particularly at the benzyl group, using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Formation of benzyl 3-(formylmethyl)-4-hydroxypyrrolidine-1-carboxylate

Reduction: Formation of benzyl 3-(aminomethyl)-4-hydroxypyrrolidine

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Antimicrobial Properties

Preliminary studies indicate that Benzyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate exhibits significant antimicrobial properties. It has been shown to be effective against various strains of bacteria, including those resistant to conventional antibiotics. This makes it a promising candidate for developing new antimicrobial agents.

Tyrosinase Inhibition

Research has highlighted the compound's potential as a tyrosinase inhibitor, which is crucial in the treatment of skin disorders related to melanin production. Tyrosinase plays a vital role in melanin biosynthesis, and inhibiting this enzyme can lead to therapeutic applications in cosmetics and dermatology .

Antimicrobial Research

A notable case study investigated the efficacy of this compound against drug-resistant bacterial strains. The study demonstrated that the compound not only inhibited bacterial growth but also showed lower toxicity in human cell lines compared to traditional antibiotics . This highlights its potential as a safer alternative in antimicrobial therapy.

Tyrosinase Inhibition Studies

Another study focused on the design and synthesis of derivatives based on this compound aimed at enhancing tyrosinase inhibitory activity. The synthesized compounds were evaluated for their inhibitory effects, with some exhibiting IC50 values comparable to established tyrosinase inhibitors. Molecular docking studies provided insights into the binding interactions within the active site of the enzyme, further supporting the compound's potential in skin-related therapies .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | Similar pyrrolidine structure but different substitution | Potentially different biological activity profile |

| Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate | Contains a piperidine ring instead of pyrrolidine | May exhibit distinct pharmacological properties |

| Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate | Lacks the aminomethyl group; only has hydroxymethyl | Different reactivity and potential applications |

This table illustrates how variations in structure can influence biological activity, emphasizing the unique position of this compound in medicinal chemistry.

Mechanism of Action

The mechanism of action of Benzyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Ring Size: The target compound and the hydrochloride analog share a pyrrolidine core (5-membered ring), whereas Benzyl 4-aminopiperidine-1-carboxylate has a piperidine ring (6-membered), which may influence conformational flexibility and binding affinity in biological systems.

- Functional Groups: The hydroxyl group in the target compound enhances hydrophilicity compared to the methyl group in the hydrochloride analog. The aminomethyl substituent (target) vs.

- Salt Form : The hydrochloride salt of the pyrrolidine analog improves stability and solubility in aqueous media, a feature absent in the target compound and the piperidine derivative .

Implications :

- The piperidine analog’s safety data suggest cautious handling, including immediate eye/skin decontamination and medical consultation . These protocols likely extend to the target compound due to shared reactive groups (amine, benzyl ester).

- The hydrochloride salt’s commercial availability in 100 mg–1 g quantities indicates its utility as a research intermediate, contrasting with the target compound’s undefined market presence.

Biological Activity

Benzyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a pyrrolidine ring substituted with a benzyl group, an aminomethyl group at the 3-position, and a hydroxyl group at the 4-position. This arrangement contributes to its distinct reactivity and biological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets, functioning as a ligand that binds to various enzymes or receptors. The pathways and targets are context-dependent, influencing its application in different biological systems.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity . It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values suggest strong antibacterial potential, making it a candidate for further development in antimicrobial therapies .

Antiproliferative Activity

The compound has also been evaluated for its antiproliferative effects against several cancer cell lines. In vitro assays have demonstrated that it can inhibit cell proliferation, with IC50 values indicating significant activity. For instance, certain derivatives of related compounds have shown IC50 values ranging from 1.2 to 5.3 μM against various cancer cell lines, suggesting that this compound may possess similar properties .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | C₁₃H₁₈N₂O₃ | Similar structure but different substitution pattern |

| Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate | C₁₃H₁₈N₂O₃ | Contains a piperidine ring; may exhibit distinct pharmacological properties |

| Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate | C₁₃H₁₈N₂O₃ | Lacks the aminomethyl group; different reactivity |

This table highlights how the specific functional groups in this compound confer unique biological activities that may not be present in its analogs .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds, emphasizing the importance of structural modifications on biological activity:

- Antiproliferative Studies : Research has shown that derivatives with specific substitutions can significantly enhance antiproliferative activity against cancer cell lines. For instance, compounds with hydroxymethyl substitutions exhibited lower IC50 values compared to their counterparts without such modifications .

- Antioxidative Activity : Some studies have reported antioxidative properties associated with similar pyrrolidine derivatives, suggesting that this compound may also exhibit such activities, potentially contributing to its overall biological profile .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Benzyl 3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrrolidine precursors. Key steps include:

- Protection of the pyrrolidine nitrogen using benzyl chloroformate to form the 1-carboxylate backbone .

- Aminomethylation at the 3-position via reductive amination or nucleophilic substitution, often employing reagents like formaldehyde and ammonium acetate .

- Hydroxylation at the 4-position using oxidizing agents (e.g., KMnO₄) or enzymatic methods to introduce stereospecific hydroxyl groups .

- Deprotection and purification via column chromatography or recrystallization .

- Key Reagents/Conditions :

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | Benzyl chloroformate | DCM | 0–25°C | 70–85 |

| 2 | Formaldehyde, NH₄OAc | MeOH | Reflux | 60–75 |

| 3 | KMnO₄, H₂O | H₂O/THF | 50°C | 50–65 |

Q. How is the stereochemistry of this compound characterized?

- Methodological Answer :

- Chiral HPLC or capillary electrophoresis resolves enantiomers, with retention times compared to known standards .

- X-ray crystallography confirms absolute configuration, particularly for resolving (3R,4R) vs. (3S,4S) isomers .

- NMR spectroscopy (e.g., NOESY) identifies spatial proximity of substituents, such as correlations between the aminomethyl and hydroxyl protons .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .

- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes); medical consultation required due to unstudied toxicological profiles .

Advanced Research Questions

Q. How can stereochemical impurities in synthesis be minimized?

- Methodological Answer :

- Asymmetric catalysis : Use chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) during aminomethylation to enhance enantiomeric excess (ee >90%) .

- Dynamic kinetic resolution : Employ enzymes like lipases to selectively hydrolyze undesired stereoisomers .

- Process monitoring : Real-time FTIR or Raman spectroscopy detects intermediate stereochemistry, enabling adjustments .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

- Methodological Answer :

- Systematic SAR studies : Vary substituents (e.g., benzyl vs. tert-butyl groups) and assess activity against targets like GABA receptors or microbial enzymes .

- In vitro binding assays : Use surface plasmon resonance (SPR) to quantify affinity for neurological targets, controlling for buffer/pH variations .

- Meta-analysis : Cross-reference PubChem and EPA DSSTox data to identify outliers in reported IC₅₀ values .

Q. How can synthetic yield be optimized under mild conditions?

- Methodological Answer :

- Solvent optimization : Replace THF with cyclopentyl methyl ether (CPME) for greener synthesis and higher boiling points .

- Flow chemistry : Continuous reactors improve mixing and heat transfer, reducing side reactions (yield increase: 15–20%) .

- Catalyst screening : Test Pd/C or Ni-based catalysts for reductive steps to minimize over-reduction .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to NMDA receptors, focusing on hydrogen bonding with the hydroxyl and aminomethyl groups .

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in physiological conditions .

- QSAR models : Train models on PubChem BioAssay data to predict neuroprotective activity based on substituent electronegativity .

Data Contradiction Analysis

Q. Why do toxicity profiles vary across studies?

- Analysis : Discrepancies arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.